molecular formula C7H6N4 B13962300 8H-Pyrimido[4,5-b][1,4]diazepine CAS No. 31029-37-5

8H-Pyrimido[4,5-b][1,4]diazepine

Cat. No.: B13962300
CAS No.: 31029-37-5
M. Wt: 146.15 g/mol
InChI Key: IFELXLMTBDDKQX-UHFFFAOYSA-N
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Description

8H-Pyrimido[4,5-b][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system that includes both pyrimidine and diazepine moieties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Pyrimido[4,5-b][1,4]diazepine typically involves the condensation of pyrimidine-based diamines with electrophilic compounds. One common method includes the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine in the presence of potassium carbonate (K₂CO₃) in a solvent mixture of dimethylformamide (DMF) and chloroform (CHCl₃) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 8H-Pyrimido[4,5-b][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

8H-Pyrimido[4,5-b][1,4]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial and anticancer activity, it disrupts essential cellular processes, leading to cell death .

Comparison with Similar Compounds

  • Benzo[e]pyrazolo[5’,1’:2,3]pyrimido[4,5-b][1,4]diazepine
  • Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine
  • 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine

Uniqueness: 8H-Pyrimido[4,5-b][1,4]diazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a versatile scaffold for drug development and other applications .

Properties

CAS No.

31029-37-5

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

8H-pyrimido[4,5-b][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1-2,4-5H,3H2

InChI Key

IFELXLMTBDDKQX-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=C2C=NC=NC2=N1

Origin of Product

United States

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